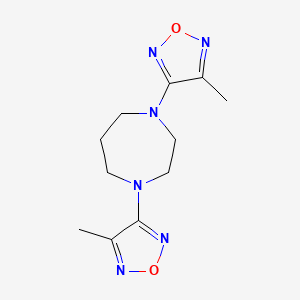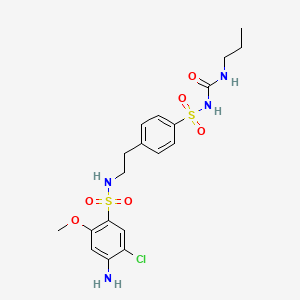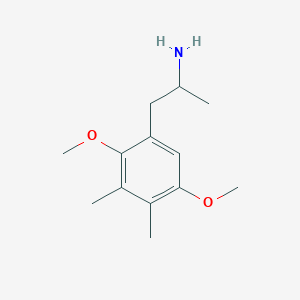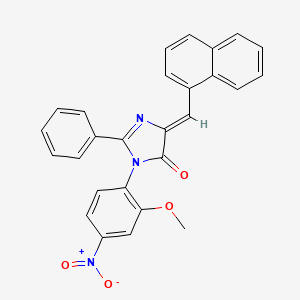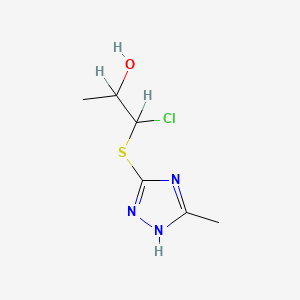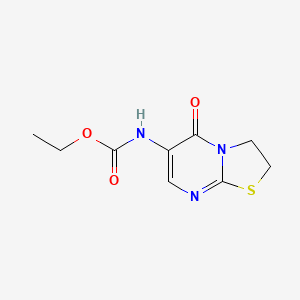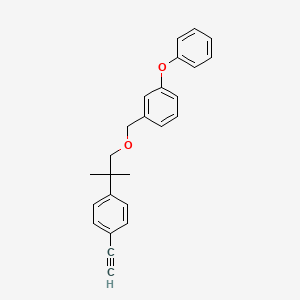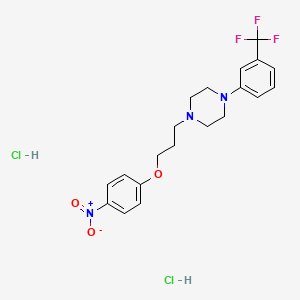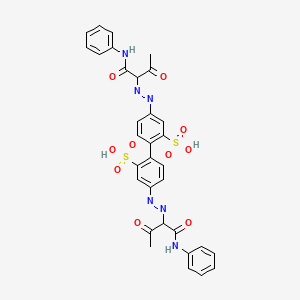
4,4'-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound with the molecular formula C32H28N6O10S2. It is known for its vibrant yellow color and is commonly used as a dye in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves the diazotization of 5-amino-2-(4-amino-5-methyl-2-sulfophenyl)-4-methylbenzenesulfonic acid followed by coupling with 3-oxo-N-phenylbutanamide . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions in batch reactors. The process includes steps such as filtration, drying, and purification to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and sulfonated compounds .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in plastics and other materials
Wirkmechanismus
The mechanism of action of 4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves its interaction with various molecular targets. The azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Yellow 44: Another azo dye with similar structural features and applications.
Disodium 5,5’-dimethyl-4,4’-bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonate: A closely related compound with slight variations in its molecular structure.
Uniqueness
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its specific combination of azo and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its vibrant yellow color and stability make it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
37678-92-5 |
|---|---|
Molekularformel |
C32H28N6O10S2 |
Molekulargewicht |
720.7 g/mol |
IUPAC-Name |
5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H28N6O10S2/c1-19(39)29(31(41)33-21-9-5-3-6-10-21)37-35-23-13-15-25(27(17-23)49(43,44)45)26-16-14-24(18-28(26)50(46,47)48)36-38-30(20(2)40)32(42)34-22-11-7-4-8-12-22/h3-18,29-30H,1-2H3,(H,33,41)(H,34,42)(H,43,44,45)(H,46,47,48) |
InChI-Schlüssel |
NHVRARFGUBOUQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


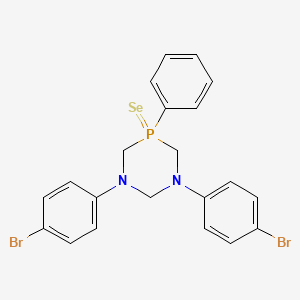
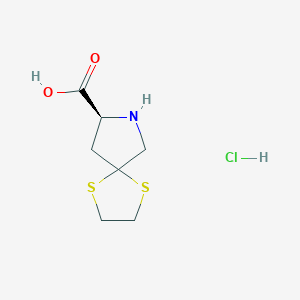
![4,11,13-trimethyl-5-(2-methyl-4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12746035.png)
